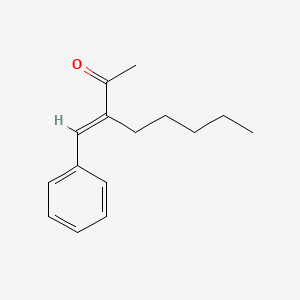

3-(Phenylmethylene)octan-2-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

54951-59-6 |

|---|---|

Molecular Formula |

C15H20O |

Molecular Weight |

216.32 g/mol |

IUPAC Name |

(3E)-3-benzylideneoctan-2-one |

InChI |

InChI=1S/C15H20O/c1-3-4-6-11-15(13(2)16)12-14-9-7-5-8-10-14/h5,7-10,12H,3-4,6,11H2,1-2H3/b15-12+ |

InChI Key |

AEKMJNFNQGGLDT-NTCAYCPXSA-N |

Isomeric SMILES |

CCCCC/C(=C\C1=CC=CC=C1)/C(=O)C |

Canonical SMILES |

CCCCCC(=CC1=CC=CC=C1)C(=O)C |

Origin of Product |

United States |

Synthetic Methodologies for 3 Phenylmethylene Octan 2 One and Analogous Structures

Classical Condensation Reactions: Aldol (B89426) and Claisen-Schmidt Protocols

The most traditional and widely employed methods for the synthesis of α,β-unsaturated ketones are the Aldol and Claisen-Schmidt condensation reactions. wikipedia.orglibretexts.org The Claisen-Schmidt condensation is a variation of the Aldol condensation that involves the reaction of an aldehyde or ketone having an α-hydrogen with an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org This reaction is particularly relevant for the synthesis of 3-(phenylmethylene)octan-2-one, which is formed from the reaction of benzaldehyde (B42025) (an aromatic aldehyde with no α-hydrogens) and 2-octanone (B155638) (a ketone with α-hydrogens).

Base-Catalyzed Approaches

Base-catalyzed Aldol and Claisen-Schmidt condensations are the most common approaches for the synthesis of α,β-unsaturated ketones. wikipedia.orgmagritek.com The reaction is initiated by the deprotonation of the α-carbon of the ketone by a base to form a nucleophilic enolate ion. ucalgary.ca This enolate then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting β-hydroxy ketone readily undergoes dehydration to yield the more stable, conjugated α,β-unsaturated ketone. ucalgary.cagordon.edu

Commonly used bases for these reactions include sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH). acs.orgnih.gov The choice of base can influence the reaction rate and yield. For instance, in a study on the synthesis of chalcones, KOH was found to be a more effective catalyst than NaOH, which was attributed to the stronger nucleophilic character of the hydroxide ions in KOH. unib.ac.id Solvent-free conditions using solid NaOH have also been reported to give quantitative yields of α,α'-bis-(substituted-benzylidene)cycloalkanones. nih.gov

The following table summarizes typical base-catalyzed conditions for Claisen-Schmidt reactions.

| Aldehyde | Ketone | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Benzaldehyde | Acetone | NaOH (1.5 equiv) | Acetone | 40 | 90 (benzalacetone) | nih.gov |

| Benzaldehyde | Acetophenone | NaOH (1 mmol) | CTAB solution | Room Temp | 85 (chalcone) | acs.org |

| Benzaldehyde | Cyclohexanone (B45756) | NaOH (20 mol%) | Solvent-free | Not specified | 98 | nih.gov |

| Benzaldehyde derivatives | 2-Acetylpyridine | KOH | Ethanol (B145695) | Not specified | 60.47 | unib.ac.id |

Solvent Considerations and Reaction Optimization

The choice of solvent can significantly impact the efficiency of Claisen-Schmidt condensations. Alcohols such as methanol (B129727) and ethanol are common solvents for these reactions. acs.org One study found that ethanol was a more effective solvent than methanol in the synthesis of certain chalcones. unib.ac.id Green chemistry approaches have explored the use of micellar media, using surfactants like CTAB and Tween 80, to facilitate the reaction in aqueous environments. acs.org

Reaction optimization often involves screening different bases, solvents, and temperatures to maximize the yield of the desired product and minimize side reactions. acs.orgresearchgate.net For example, in the microwave-assisted synthesis of benzalacetones, the optimization of sodium hydroxide concentration and temperature was crucial to achieving high yields and minimizing the formation of the dibenzalacetone byproduct. nih.gov Solvent-free grinding methods have also been shown to be highly efficient, aligning with the principles of green chemistry by reducing environmental impact. nih.govresearchgate.net A study on the synthesis of benzalacetone in a cyclohexane-water emulsion system demonstrated high selectivity by controlling the reaction at the interface of the two phases, which prevented side reactions. rsc.org

Advanced Synthetic Routes and Strategies

Beyond classical condensation reactions, a number of advanced synthetic methodologies have been developed for the preparation of α,β-unsaturated ketones and related structures. These often involve the use of transition metal catalysts to achieve high efficiency and selectivity.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed reactions have emerged as powerful tools for the formation of carbon-carbon bonds. acs.org Various transition metals, including palladium, nickel, and gold, have been utilized in the synthesis of α,β-unsaturated ketones. researchgate.netmdpi.com These methods often offer advantages in terms of mild reaction conditions and functional group tolerance.

The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. libretexts.orgwikipedia.org This reaction is a versatile method for the synthesis of conjugated enynes and arylalkynes. libretexts.org While not a direct route to this compound, it is highly relevant for creating the core structures of related phenylmethylene systems. For instance, the coupling of a vinyl halide with phenylacetylene (B144264) would generate a phenyl-substituted enyne, a precursor that could potentially be converted to an α,β-unsaturated ketone. Recent advancements have focused on developing copper-free Sonogashira reactions and utilizing a variety of ligands to improve efficiency. libretexts.org

Palladium-catalyzed cycloisomerization reactions of enynes are another powerful strategy for constructing cyclic systems containing the phenylmethylene moiety. acs.orgscispace.com These reactions can be used to form a variety of ring sizes and have been applied to the total synthesis of complex natural products. acs.org Gold catalysts have also been shown to be effective for the cycloisomerization of N-allyl propiolamides to form α-phenylmethylene-γ-lactams. scispace.com

The Conia-ene reaction is an intramolecular thermal or Lewis acid-catalyzed cyclization of unsaturated carbonyl compounds to form cyclic products. organic-chemistry.orgwikipedia.org This reaction involves an enol or enolate intermediate attacking a tethered alkyne or alkene. wikipedia.orgjk-sci.com While traditionally requiring high temperatures, the development of metal-catalyzed versions has allowed the reaction to proceed under milder conditions. organic-chemistry.orgjk-sci.com

Lewis acids or transition metals such as gold, silver, platinum, and palladium can be used to activate the alkyne, making it more electrophilic and susceptible to attack by the enol. wikipedia.org Enantioselective Conia-ene reactions have also been developed using chiral metal catalysts, allowing for the synthesis of chiral cyclic ketones with high stereocontrol. researchgate.netnih.gov This methodology provides a sophisticated approach to constructing complex cyclic ketones that may contain the phenylmethylene substructure.

Radical-Mediated Transformations

Radical-mediated reactions offer a unique pathway for the formation of carbon-carbon bonds in the synthesis of α,β-unsaturated ketones. These transformations often involve the generation of transient radical species that can engage in coupling reactions. For instance, the synergistic combination of photoredox catalysis and organocatalysis allows for the direct β-coupling of cyclic ketones with aryl ketones. nih.gov In this process, diaryl oxymethyl or aryl-alkyl oxymethyl radicals are generated through a single-electron reduction of ketone precursors. nih.gov These radicals then merge with β-enaminyl radical species, which are formed via photon-induced enamine oxidation, ultimately producing γ-hydroxyketone adducts that can be precursors to α,β-unsaturated systems. nih.gov

Another approach involves the radical carbozincation of alkynes. For example, a radical carbozincation of diethyl acetylenedicarboxylate (B1228247) in the presence of air can lead to fumaric derivatives through a selective alkylzinc group radical transfer. organic-chemistry.org While not a direct synthesis of this compound, this method demonstrates the utility of radical reactions in stereoselectively forming substituted alkene frameworks, which are central to the structure of α,β-unsaturated ketones. organic-chemistry.org

Green Chemistry Approaches in Phenylmethylene Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.govresearchgate.net In pharmaceutical and chemical synthesis, this involves strategies like using safer solvents, improving energy efficiency, and preventing waste. ijpsjournal.comjddhs.com Key approaches include the use of alternative solvents like water, energy-efficient techniques such as microwave-assisted synthesis, and catalysis to improve reaction efficiency and atom economy. jddhs.commdpi.com

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has become a valuable tool in green chemistry, significantly accelerating reaction times and often improving yields compared to conventional heating methods. mdpi.comscholarsresearchlibrary.comglobalresearchonline.net The synthesis of chalcones and related α,β-unsaturated ketones, typically achieved through the Claisen-Schmidt condensation of an aldehyde and a ketone, is a prime example of a reaction that benefits from microwave irradiation. scholarsresearchlibrary.comglobalresearchonline.netjchemrev.com

Conventional methods for chalcone (B49325) synthesis can require heating for up to 24 hours. scholarsresearchlibrary.comglobalresearchonline.net In contrast, microwave-assisted synthesis can reduce reaction times to mere seconds or minutes. scholarsresearchlibrary.comglobalresearchonline.net This efficiency is due to the direct and uniform heating of the reaction mixture by microwaves, which can lead to fewer side products and higher purity. globalresearchonline.net For example, the synthesis of ferrocenyl chalcones via microwave irradiation was completed in 1-5 minutes with yields of 78-92%, whereas the conventional method required 10-40 hours and yielded 71-87%. frontiersin.org This demonstrates the significant advantages of MAOS in terms of both time and efficiency. globalresearchonline.netfrontiersin.org

| Parameter | Conventional Heating Method | Microwave-Assisted Method | Reference |

|---|---|---|---|

| Reaction Time | Several hours (e.g., 10-40 hours) | Seconds to minutes (e.g., 1-5 minutes) | globalresearchonline.netfrontiersin.org |

| Yield | Generally lower (e.g., 71-87%) | Generally higher (e.g., 78-92%) | globalresearchonline.netfrontiersin.org |

| Energy Usage | Higher, due to prolonged heating | Lower, due to shorter reaction times | jddhs.com |

| Solvent Usage | Often requires larger volumes of organic solvents | Can often be performed with less solvent or in solvent-free conditions | globalresearchonline.net |

| Product Purity | May be lower due to side reactions from prolonged heating | Often higher with fewer byproducts | globalresearchonline.net |

Aqueous Medium Reactions

The use of water as a solvent is a cornerstone of green chemistry, as it is non-toxic, non-flammable, and readily available. nih.gov While many organic reactions are not traditionally performed in water due to the poor solubility of nonpolar reactants, the use of micellar media can overcome this limitation. The Claisen-Schmidt reaction for chalcone synthesis has been successfully performed in aqueous solutions of surfactants like cetyltrimethylammonium bromide (CTAB). acs.org In these micellar systems, the surfactant forms aggregates that create a nonpolar microenvironment for the reactants, facilitating the reaction in the bulk aqueous phase. acs.org

An alternative green approach for synthesizing chalcones is the Wittig reaction. One methodology involves reacting an aromatic aldehyde with a stabilized ylide in water at room temperature, which can afford the corresponding chalcone in high yields without the need for organic solvents. nih.gov

Stereoselective Synthesis and Chiral Induction in Related Ketone Derivatives

The synthesis of specific stereoisomers (enantiomers or diastereomers) is a critical goal in modern organic chemistry, as the biological activity of a molecule is often dependent on its three-dimensional structure. Asymmetric induction refers to the preferential formation of one stereoisomer over another due to a chiral feature in the substrate, reagent, or catalyst. wikipedia.org

For α,β-unsaturated ketones, stereoselectivity can refer to the configuration of the carbon-carbon double bond (E/Z isomerism) or the chirality of adjacent stereocenters. Various methods have been developed to control these outcomes. For instance, (Z)-α,β-unsaturated ketones can be synthesized with high stereoselectivity through the hydromagnesiation of alkynylsilanes, which produces (Z)-α-silylvinyl Grignard reagents. tandfonline.com These intermediates can then undergo Friedel-Crafts acylation with retention of configuration to yield the desired (Z)-ketone. tandfonline.com

Achieving enantioselectivity in ketone derivatives often involves the asymmetric alkylation of ketones or the enantioselective reduction of prochiral ketones. wikipedia.orgnih.gov The direct asymmetric α-alkylation of ketones remains a significant challenge, but progress has been made using chiral auxiliaries. wikipedia.orgnih.gov Chiral auxiliaries are chemical compounds that are temporarily incorporated into a reactant to direct the stereochemical outcome of a reaction, after which they are removed. wikipedia.org

Furthermore, radical-induced 1,2-migration in vinyl boron ate complexes derived from enantioenriched secondary alkyl pinacolboronic esters provides a pathway to valuable α-chiral ketones with excellent enantiopurity. nih.gov This demonstrates a stereospecific three-component coupling process where the chirality is effectively transferred to the final product. nih.gov The development of such stereoselective methods is crucial for the synthesis of complex, biologically active molecules.

Chemical Reactivity and Mechanistic Studies of 3 Phenylmethylene Octan 2 One

Nucleophilic Addition Reactions to α,β-Unsaturated Ketone Systems

The conjugated system in α,β-unsaturated ketones like 3-(Phenylmethylene)octan-2-one results in two electrophilic sites: the carbonyl carbon (C-2) and the β-carbon (C-4). This duality allows for two primary modes of nucleophilic attack: 1,2-addition (direct addition to the carbonyl group) and 1,4-addition (conjugate addition to the β-carbon). The preferred pathway is largely determined by the nature of the nucleophile.

1,2-Addition: This pathway is generally favored by strong, "hard" nucleophiles, such as Grignard reagents and organolithium compounds. The reaction involves the direct attack of the nucleophile on the electrophilic carbonyl carbon, leading to the formation of an allylic alcohol after protonation.

1,4-Addition (Conjugate Addition): Weaker, "soft" nucleophiles tend to favor 1,4-addition. pressbooks.pub This category includes reagents like amines, cyanides, and organocuprates (Gilman reagents). pressbooks.pub The mechanism involves the nucleophile attacking the β-carbon, which pushes the electron density through the conjugated system to the oxygen atom, forming an enolate intermediate. This enolate is then protonated, typically at the α-carbon, to yield a saturated ketone. pressbooks.pub The enol form, which is generated initially, rapidly tautomerizes to the more stable keto form. pressbooks.pub

Organocuprate reagents, such as lithium dialkylcopper (R₂CuLi), are particularly effective for achieving 1,4-addition to α,β-unsaturated ketones. pressbooks.pub A significant synthetic application of this reaction is the ability to perform a subsequent alkylation on the enolate intermediate before protonation. This two-step sequence of organocuprate addition followed by trapping the enolate with an alkyl halide enables the formation of α,β-dialkylated products. pressbooks.pub

Table 1: Nucleophilic Addition Pathways for α,β-Unsaturated Ketones

| Addition Type | Favored by Nucleophiles | Initial Product (before workup) | Final Product |

|---|---|---|---|

| 1,2-Addition | Strong (e.g., Grignard, Organolithiums) | Alkoxide | Allylic Alcohol |

| 1,4-Addition | Weaker (e.g., Amines, Cyanides, Organocuprates) | Enolate | Saturated Ketone |

Rearrangement Reactions and Cascade Processes

The structure of this compound allows for a variety of rearrangement reactions, often initiated by photochemical or oxidative triggers. These processes can lead to significant alterations of the carbon skeleton.

The photochemistry of α,β-unsaturated ketones is a well-studied field, characterized by reactions proceeding from electronically excited states. cdnsciencepub.comnih.gov The absorption of UV light by the carbonyl chromophore typically leads to an n→π* transition, promoting the molecule to an excited singlet state (S₁). nih.gov This state can then undergo intersystem crossing to the more stable triplet state (T₁), from which many photochemical reactions, such as [2+2] photocycloadditions, occur. nih.gov

In some cases, photochemically "inert" α,β-unsaturated ketones can be induced to undergo deconjugation to form β,γ-unsaturated ketones. rsc.org This transformation proceeds via photoenolization in the presence of a mild base. The mechanism involves the formation of an intermediate dienol, which can re-ketonize through either a thermal 1,5-sigmatropic hydrogen shift or a base-catalyzed proton transfer to yield the deconjugated product. rsc.org Another novel photochemical reaction observed for this class of compounds is the conversion to acetonylcyclopropanes. acs.org

Ketyl radicals are key intermediates in the reductive chemistry of carbonyl compounds. nih.gov They are formed via a single electron transfer (SET) to the carbonyl group's C=O bond. nih.gov While historically generated using metal reductants, modern methods often employ photoredox catalysis. acs.org

Once formed from an α,β-unsaturated ketone, the resulting ketyl radical intermediate can undergo facile intramolecular radical addition onto the double bond. nih.gov This cyclization forms a new, stabilized radical species which can then be further transformed. nih.gov Catalytic strategies have been developed for the intermolecular coupling of unactivated aliphatic ketones with styrenes, proceeding through a ketyl radical which adds to the β-position of the styrene. acs.org These principles highlight the potential for this compound to undergo complex rearrangements initiated by the formation of a ketyl radical.

Photorearrangements of unsaturated ketones can also involve intramolecular migrations. While β,γ-unsaturated ketones are well-known to undergo rearrangements like the 1,2-acyl shift (Oxo-di-π-methane rearrangement) and 1,3-acyl shift via α-cleavage, related processes can be envisioned for α,β-isomers under certain conditions. slideshare.net

Furthermore, skeletal reorganizations can be achieved through non-photochemical means. For instance, an iodine(III)-mediated rearrangement of silyl (B83357) enol ethers derived from ketones can achieve a formal α-arylation of the enone system. organic-chemistry.org This metal-free transformation involves a formal intramolecular migration of the aryl group, proceeding under mild conditions. organic-chemistry.org

Enol ethers, particularly silyl enol ethers derived from ketones, are versatile intermediates that can undergo oxidative transformations. The oxidative conversion of silyl enol ethers back into α,β-unsaturated ketones is a common synthetic strategy. nih.govelsevierpure.com This process can be achieved using various reagents, including oxoammonium salts, and proceeds through an ene-like addition mechanism. nih.govelsevierpure.com

The Saegusa-Ito oxidation is a well-established method that uses catalytic amounts of palladium(II) acetate (B1210297) to convert silyl enol ethers into the corresponding enones. researchgate.net More recently, electrochemically driven methods have been developed for the desaturation of carbonyl compounds, offering a metal- and chemical oxidant-free alternative. researchgate.net These methods demonstrate that the enol ether corresponding to this compound can be readily oxidized to regenerate the conjugated system, a key step in many multi-step synthetic sequences.

Table 2: Selected Rearrangement and Oxidative Processes

| Process | Substrate Type | Key Intermediate/Reagent | Outcome |

|---|---|---|---|

| Photochemical Deconjugation | α,β-Unsaturated Ketone | Dienol / Mild Base | β,γ-Unsaturated Ketone rsc.org |

| Ketyl Radical Cyclization | Unsaturated Ketone | Ketyl Radical | Cyclized Product nih.gov |

| I(III)-Mediated Rearrangement | Silyl Enol Ether | Hypervalent Iodine | α-Arylated Enone organic-chemistry.org |

| Saegusa-Ito Oxidation | Silyl Enol Ether | Pd(OAc)₂ | α,β-Unsaturated Ketone researchgate.net |

Photoinduced Rearrangements and Photochemistry

Formation of Derivative Structures

The reactivity of this compound allows for its conversion into a wide array of derivative structures through various chemical reactions.

One key pathway involves the reaction with hydroxyl (OH) radicals, particularly relevant in atmospheric chemistry. copernicus.org For related α,β-unsaturated ketones, the reaction with OH radicals proceeds almost exclusively through addition to the C=C double bond. copernicus.org The subsequent reactions of the resulting radical with other atmospheric species can lead to the formation of a variety of smaller, oxygenated products, including acetaldehyde, acetone, and biacetyl. copernicus.org

In a synthetic context, the formation of cyclobutane (B1203170) derivatives can be achieved through [2+2] photocycloaddition reactions. nih.gov These reactions typically proceed from the triplet excited state of the enone and involve its reaction with an alkene.

Furthermore, addition-fragmentation reactions involving radical intermediates can be used to form complex derivatives. For example, the addition of an α-(acyloxy)alkyl radical to an alkene partner containing an ethoxy group can lead to an adduct that, upon hydrolysis and elimination, yields a new α,β-unsaturated ketone. mdpi.com This sequence effectively allows for the construction of new saturated and unsaturated ketone derivatives. mdpi.com

Imine and Hydrazone Formation

The carbonyl group of this compound readily undergoes condensation reactions with primary amines and hydrazine (B178648) to form imines (also known as Schiff bases) and hydrazones, respectively. These reactions are fundamental in organic synthesis for the derivatization of ketones and as intermediates for further transformations.

The formation of both imines and hydrazones from a ketone proceeds through a common mechanistic pathway involving two key stages: nucleophilic addition followed by dehydration. The reaction is typically catalyzed by a mild acid.

Mechanism:

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: The nitrogen atom of the primary amine or hydrazine acts as a nucleophile, attacking the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate known as a carbinolamine.

Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom of the hydroxyl group, converting it into a better leaving group (water).

Dehydration: The lone pair of electrons on the nitrogen atom facilitates the elimination of a water molecule, resulting in the formation of an iminium ion.

Deprotonation: A base (such as a water molecule or another amine molecule) removes a proton from the nitrogen atom to yield the final, neutral imine or hydrazone product and regenerate the acid catalyst.

This entire process is reversible. To drive the reaction to completion, water is often removed from the reaction mixture as it forms, for example, by azeotropic distillation using a Dean-Stark apparatus. The rate of these reactions is pH-dependent, with the maximum rate typically observed in weakly acidic conditions (pH 4-5).

Hydrazone formation is a crucial initial step in the Wolff-Kishner reduction, a method for converting ketones to alkanes.

| Reactant | Product Type | General Structure of Product | Key Reaction Conditions |

|---|---|---|---|

| Primary Amine (R-NH₂) | Imine (Schiff Base) | C=N-R | Mild acid catalyst (e.g., p-toluenesulfonic acid), removal of water, pH ~4-5 |

| Hydrazine (H₂N-NH₂) | Hydrazone | C=N-NH₂ | Mild acid catalyst, removal of water, pH ~4-5 |

Reduction Reactions to Alcohols

The ketone functional group in this compound can be reduced to a secondary alcohol, 3-(phenylmethylene)octan-2-ol. This transformation is a 1,2-reduction, where a hydride equivalent adds to the carbonyl carbon.

Commonly used reagents for this purpose are complex metal hydrides, such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). These reagents act as a source of the hydride ion (H⁻).

Mechanism:

Nucleophilic Attack: A hydride ion from the reducing agent attacks the electrophilic carbonyl carbon of the ketone. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate.

Protonation: The reaction is completed by a protonation step. An acidic workup or a protic solvent (like methanol (B129727) or ethanol (B145695) in the case of NaBH₄) provides a proton to the negatively charged oxygen of the alkoxide, yielding the final alcohol product.

For α,β-unsaturated ketones like this compound, chemoselectivity is a key consideration. Besides the desired 1,2-reduction of the carbonyl group, a 1,4-conjugate reduction of the alkene is also possible. However, strong, non-hindered hydride reagents like NaBH₄ and LiAlH₄ generally favor the 1,2-addition pathway, leading to the formation of the allylic alcohol as the major product.

| Reducing Agent | Selectivity for Enones | Typical Solvents | Workup | Product |

|---|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Primarily 1,2-reduction (forms allylic alcohol) | Methanol, Ethanol, Water | Protic solvent protonates the alkoxide | 3-(Phenylmethylene)octan-2-ol |

| Lithium Aluminum Hydride (LiAlH₄) | Primarily 1,2-reduction (forms allylic alcohol) | Diethyl ether, Tetrahydrofuran (THF) | Separate aqueous/acidic workup required | 3-(Phenylmethylene)octan-2-ol |

Functional Group Compatibility in Complex Syntheses

The use of this compound and related α,β-unsaturated ketones in complex, multi-step syntheses requires careful consideration of functional group compatibility and chemoselectivity. The enone moiety contains two reactive sites—the electrophilic carbonyl carbon and the electrophilic β-carbon—which can react with various reagents.

In a molecule containing multiple functional groups, achieving selective transformation of one group while leaving the enone intact, or vice-versa, is a common synthetic challenge. For instance, if a molecule contains both a simple saturated ketone and an enone, selective reaction at the more reactive saturated ketone can be difficult.

Strategies to address these challenges include:

Chemoselective Reagents: The choice of reagent is critical. For example, while strong hydride reagents reduce both ketones and enones, certain catalytic hydrogenation systems can be tuned to selectively reduce the C=C double bond of the enone (1,4-reduction) while leaving the carbonyl group untouched. acs.org Conversely, reagents like sodium borohydride in methanol tend to selectively reduce the carbonyl group (1,2-reduction). acs.org

Protecting Groups: When high chemoselectivity cannot be achieved by reagent choice alone, protecting groups are employed. The carbonyl group of the enone can be selectively protected, often as an acetal (B89532) or ketal, which is stable under various reaction conditions (e.g., organometallic additions, reductions of other functional groups). libretexts.orgwikipedia.org This protection masks the reactivity of the carbonyl group, allowing transformations to be carried out elsewhere in the molecule. The protecting group can then be removed in a subsequent deprotection step, typically under acidic aqueous conditions, to regenerate the enone. wikipedia.org Saturated ketones can generally be selectively protected as ketals in the presence of α,β-unsaturated ketones. libretexts.org

In Situ Protection: Advanced methods involve the in situ protection of the enone. For example, enones can selectively react with a combination of triphenylphosphine (B44618) (PPh₃) and a silyl triflate (TMSOTf) to form phosphonium (B103445) silyl enol ethers. acs.org These intermediates are stable during the reduction of other carbonyl functions (like esters or other ketones) and are easily hydrolyzed back to the parent enone during the reaction workup. acs.org This approach avoids separate protection and deprotection steps, increasing synthetic efficiency. acs.org

The dual reactivity of the enone system is a powerful tool, but it necessitates a strategic approach in complex syntheses to ensure that reagents interact only with the intended functional group, thereby preventing undesired side reactions and maximizing the yield of the target molecule.

Spectroscopic and Structural Characterization Methodologies for 3 Phenylmethylene Octan 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR can reveal the connectivity and chemical environment of individual atoms.

Proton NMR spectroscopy provides information about the different types of protons in a molecule and their relationships to neighboring protons. In the ¹H NMR spectrum of 3-(Phenylmethylene)octan-2-one, distinct signals are expected for the aromatic protons of the phenyl group, the vinylic proton, and the protons of the octan-2-one backbone.

The aromatic protons typically appear in the downfield region of the spectrum, generally between δ 7.0 and 8.0 ppm. The exact chemical shifts and splitting patterns of these protons depend on their position on the phenyl ring and any electronic effects from the rest of the molecule. The vinylic proton, which is part of the α,β-unsaturated system, is also expected to be in the downfield region, influenced by the electron-withdrawing effect of the adjacent carbonyl group. For chalcones, which share the benzylidene ketone motif, the vinylic protons (Hα and Hβ) typically appear as doublets. fabad.org.tr The Hα proton is generally found at a higher field than the Hβ proton. fabad.org.tr

The protons of the octyl chain will appear in the upfield region of the spectrum. The methyl group protons of the acetyl moiety would likely be a singlet, while the methylene (B1212753) and methyl protons of the hexyl chain would exhibit complex splitting patterns due to spin-spin coupling with adjacent protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is generated based on typical values for similar structures and should be considered predictive.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 7.2 - 7.6 | Multiplet |

| Vinylic-H | 6.5 - 7.5 | Singlet or Doublet |

| -CH₃ (acetyl) | 2.1 - 2.5 | Singlet |

| -CH₂- (hexyl chain) | 1.2 - 1.6 | Multiplet |

| -CH₃ (hexyl chain) | 0.8 - 1.0 | Triplet |

Carbon-13 NMR spectroscopy provides information about the different carbon environments within a molecule. In the ¹³C NMR spectrum of this compound, a distinct signal is expected for each unique carbon atom.

The carbonyl carbon of the ketone is characteristically found in the most downfield region of the spectrum, typically between δ 190 and 220 ppm. libretexts.org For chalcone (B49325) derivatives, this signal is often observed around δ 190-195 ppm. rsc.org The carbons of the phenyl group and the double bond (α and β carbons) will appear in the δ 110-150 ppm range. libretexts.org The β-carbon is generally more deshielded (further downfield) than the α-carbon due to the electronic effects of the carbonyl group. fabad.org.tr The carbons of the aliphatic octyl chain will be found in the upfield region of the spectrum, typically between δ 10 and 40 ppm.

DEPTQ (Distortionless Enhancement by Polarization Transfer with Quaternary Carbon Detection) is a valuable NMR experiment that helps in distinguishing between different types of carbon atoms based on the number of attached protons. A DEPTQ experiment would show positive signals for CH and CH₃ groups, negative signals for CH₂ groups, and signals for quaternary carbons (like the carbonyl carbon and the ipso-carbon of the phenyl ring) would also be present and phased differently from the protonated carbons. This technique would be instrumental in definitively assigning the signals of the aliphatic chain and the quaternary carbons in this compound.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is generated based on typical values for similar structures and should be considered predictive.

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (ketone) | 195 - 205 |

| Aromatic-C | 125 - 140 |

| Vinylic-C (α and β) | 120 - 150 |

| -CH₃ (acetyl) | 25 - 35 |

| -CH₂- (hexyl chain) | 20 - 40 |

| -CH₃ (hexyl chain) | ~14 |

While solution-state NMR is more common for routine structural analysis, solid-state Magic Angle Spinning (MAS) NMR can provide valuable information about the structure and dynamics of molecules in the solid phase. For compounds related to this compound, such as crystalline chalcone derivatives, solid-state NMR can be used to study polymorphism, molecular packing, and intermolecular interactions. The chemical shifts in the solid state can differ from those in solution due to these packing effects.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be characterized by several key absorption bands.

The most prominent peak would be the stretching vibration of the carbonyl group (C=O) of the ketone. For α,β-unsaturated ketones, this band is typically observed in the range of 1650-1700 cm⁻¹. ijraset.com The conjugation of the double bond with the carbonyl group lowers the frequency compared to a simple aliphatic ketone. The stretching vibration of the carbon-carbon double bond (C=C) of the enone system would likely appear in the region of 1600-1650 cm⁻¹.

The spectrum would also show C-H stretching vibrations. The aromatic C-H stretching bands are typically found just above 3000 cm⁻¹, while the aliphatic C-H stretching bands of the octyl chain would be observed just below 3000 cm⁻¹. Aromatic C=C stretching vibrations would appear as a series of bands in the 1450-1600 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for this compound This table is generated based on typical values for similar structures.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C=O (conjugated ketone) | 1650 - 1700 |

| C=C (alkene) | 1600 - 1650 |

| C-H (aromatic) | > 3000 |

| C-H (aliphatic) | < 3000 |

| C=C (aromatic) | 1450 - 1600 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and high molecular weight compounds. In the ESI-MS spectrum of this compound, the molecular ion peak ([M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode) would be expected. researchgate.net This would allow for the direct determination of the compound's molecular weight.

Fragmentation of the molecular ion in the mass spectrometer can provide valuable structural information. For chalcone-type structures, common fragmentation pathways involve cleavages at the bonds adjacent to the carbonyl group and within the enone system. researchgate.net Analysis of the resulting fragment ions can help to confirm the connectivity of the phenyl group, the octan-2-one moiety, and the methylene bridge. For instance, the loss of the hexyl chain or the phenyl group could lead to characteristic fragment ions.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a test sample. wisc.edu For the analysis of a semi-volatile compound like this compound, GC-MS serves as a primary tool for both identification and quantification.

In a typical GC-MS analysis, the compound is first vaporized and separated from other components in a mixture based on its boiling point and affinity for the stationary phase of the GC column. dergipark.org.tr The retention time, which is the time it takes for the compound to travel through the column to the detector, is a characteristic identifier. Following separation, the molecule enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This high-energy ionization process causes the molecule to fragment in a reproducible manner, creating a unique mass spectrum that acts as a chemical "fingerprint". wisc.edu

The mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight (216.32 g/mol ). chemicalbook.com The subsequent fragmentation pattern is dictated by the molecule's structure. Key fragments would likely arise from cleavage at various points along the alkyl chain and around the carbonyl and phenyl groups.

Expected Fragmentation Data for this compound in GC-MS

| m/z (mass-to-charge ratio) | Likely Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 216 | [C₁₅H₂₀O]⁺ | Molecular Ion (M⁺) |

| 201 | [M - CH₃]⁺ | Loss of a methyl radical from the acetyl group |

| 173 | [M - C₃H₇]⁺ | Cleavage of the propyl group from the octanone chain |

| 159 | [M - C₄H₉]⁺ | Cleavage of the butyl group from the octanone chain |

| 145 | [C₁₀H₉O]⁺ | McLafferty rearrangement or cleavage at the β-carbon of the octanone chain |

| 117 | [C₉H₉]⁺ | Phenylpropargyl cation, resulting from cleavage and rearrangement |

| 91 | [C₇H₇]⁺ | Tropylium ion, characteristic of benzyl (B1604629) moieties |

Note: This table represents predicted fragmentation patterns based on the chemical structure and common fragmentation rules in mass spectrometry. Actual experimental results may vary.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. ubc.ca This method provides definitive information on bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the solid state. rsc.org It is the gold standard for structural elucidation of well-ordered crystalline compounds.

For this compound, a successful single-crystal X-ray diffraction analysis would provide unambiguous proof of its molecular structure. The analysis would confirm the E/Z configuration of the phenylmethylene double bond and reveal the conformation of the octan-2-one chain. Furthermore, it would elucidate the planarity of the conjugated α,β-unsaturated ketone system and the orientation of the phenyl ring relative to the rest of the molecule. Data on intermolecular interactions, such as van der Waals forces or potential C-H···O hydrogen bonds, would also be obtained, offering insights into how the molecules pack together in the crystal lattice. researchgate.net

As of now, a published crystal structure for this compound is not available in the public domain. The data that would be obtained from such an analysis are listed below.

Crystallographic Parameters Obtainable from X-ray Diffraction

| Parameter | Description | Value for this compound |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). | To be determined |

| Space Group | The specific symmetry group of the crystal. | To be determined |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the smallest repeating unit of the crystal lattice. | To be determined |

| Bond Lengths (Å) | The precise distances between bonded atoms. | To be determined |

| Bond Angles (°) | The angles formed by three connected atoms. | To be determined |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Absorption Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique used to measure the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The technique is particularly useful for analyzing molecules containing chromophores, which are functional groups that absorb light, especially those with conjugated π-systems. masterorganicchemistry.com

The structure of this compound contains a prominent chromophore: an α,β-unsaturated ketone conjugated with a phenyl group. This extended conjugated system is expected to give rise to distinct absorption bands in the UV region. Two primary electronic transitions are anticipated:

π → π* Transition: This is a high-energy transition involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital. It results in a strong absorption band (high molar absorptivity, ε) and is characteristic of conjugated systems.

n → π* Transition: This is a lower-energy transition where a non-bonding electron (from the lone pair on the oxygen atom) is promoted to a π* antibonding orbital. This transition is symmetry-forbidden and thus results in a weak absorption band (low molar absorptivity, ε) at a longer wavelength. masterorganicchemistry.com

For comparison, the structurally similar compound benzalacetone (4-phenyl-3-buten-2-one) shows a strong π → π* absorption maximum (λmax) around 280-290 nm and a weaker n → π* transition at a longer wavelength, typically above 300 nm. nist.gov The absorption properties of this compound are expected to be in a similar range.

Expected UV-Vis Absorption Data for this compound

| Electronic Transition | Expected Wavelength (λmax) | Relative Intensity (Molar Absorptivity, ε) |

|---|---|---|

| π → π* | ~280 – 300 nm | Strong |

Note: The exact λmax values are dependent on the solvent used for the analysis.

Other Advanced Analytical Techniques

Ion Mobility Spectrometry (IMS)

Ion Mobility Spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge state. mdpi.com When coupled with mass spectrometry (IM-MS), it provides an additional dimension of separation, offering enhanced analytical resolution and specificity. nih.gov In IMS, ions are driven through a drift tube filled with a neutral buffer gas (like nitrogen or helium) under the influence of a weak electric field. semanticscholar.org

Ions with a larger, more complex shape will experience more collisions with the buffer gas and thus travel slower than smaller, more compact ions of the same mass-to-charge ratio. The time it takes for an ion to traverse the drift tube is its drift time, which can be used to calculate its rotationally averaged collision cross-section (CCS). The CCS is a key physicochemical property that is characteristic of an ion's three-dimensional structure. mdpi.comlcms.cz

For this compound, IMS could provide a unique CCS value, which would serve as a highly specific identifier, complementary to its retention time and mass spectrum. This is particularly valuable for distinguishing it from structural isomers that have the same mass but different shapes. The technique can also improve the signal-to-noise ratio by separating the target ion from background or matrix interferences, which is especially useful in the analysis of complex samples. semanticscholar.org

Key Parameters from Ion Mobility Spectrometry

| Parameter | Description | Significance for this compound |

|---|---|---|

| Drift Time | The time required for an ion to travel through the IMS drift cell. | A characteristic value used for separation and identification. |

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the mass percentage composition of elements (primarily carbon, hydrogen, nitrogen, and sulfur) within a compound. This method is crucial for verifying the empirical formula of a newly synthesized substance. The experimental percentages of each element are compared against the theoretically calculated values based on the proposed molecular formula. A close match (typically within ±0.4%) provides strong evidence for the compound's elemental composition and purity.

For this compound, with the molecular formula C₁₅H₂₀O, the theoretical elemental composition can be calculated based on the atomic masses of carbon (12.011 u), hydrogen (1.008 u), and oxygen (15.999 u) and the compound's molecular weight (216.32 g/mol ).

Theoretical Elemental Composition of this compound

| Element | Symbol | Theoretical Mass Percentage (%) |

|---|---|---|

| Carbon | C | 83.28% |

| Hydrogen | H | 9.32% |

Computational Chemistry and Theoretical Studies of 3 Phenylmethylene Octan 2 One

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary tool in quantum chemistry for studying the electronic structure of molecules. q-chem.com This method is based on the principle that the ground-state energy of a many-electron system can be determined from its electron density, which is a simpler quantity to handle than the complex many-electron wavefunction. mdpi.com DFT calculations, often employing functionals like B3LYP, are used to achieve a balance between computational cost and accuracy for organic molecules. bme.huarxiv.org

Geometrical optimization is a computational process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the lowest energy state on the potential energy surface. atomistica.online For 3-(Phenylmethylene)octan-2-one, this process involves iteratively adjusting bond lengths, bond angles, and dihedral angles until a minimum energy conformation is found. atomistica.online The resulting optimized structure is crucial for accurately predicting other molecular properties. atomistica.online

Once the geometry is optimized, the electronic structure can be analyzed in detail. Key aspects of this analysis include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic properties. mtu.edu A smaller HOMO-LUMO gap suggests higher reactivity. mtu.edu

Theoretical studies on related α,β-unsaturated ketones show that the π-systems of the carbonyl group and the phenyl ring are significantly involved in these frontier orbitals. The electron density distribution, visualized through molecular electrostatic potential (MEP) maps, can identify electrophilic and nucleophilic sites, offering insights into intermolecular interactions. researchgate.net

Table 1: Illustrative Electronic Properties of this compound Calculated by DFT

| Parameter | Illustrative Value (eV) | Description |

|---|---|---|

| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital, indicating electron-donating character. |

| LUMO Energy | -1.8 | Energy of the lowest unoccupied molecular orbital, indicating electron-accepting character. |

Note: The values in this table are representative and intended for illustrative purposes, demonstrating typical data generated from DFT calculations.

DFT calculations are highly effective in predicting various spectroscopic properties, which can then be compared with experimental data for structural validation. scispace.com By calculating the vibrational frequencies, it is possible to simulate the infrared (IR) and Raman spectra of this compound. scispace.com These calculated spectra help in the assignment of experimental vibrational bands to specific functional groups and vibrational modes, such as the C=O stretch of the ketone, the C=C stretch of the alkene, and the aromatic ring vibrations. scispace.com

Furthermore, the Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the accurate prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). scispace.com Time-dependent DFT (TD-DFT) is employed to calculate electronic transitions, providing predictions of the molecule's UV-Visible absorption spectrum and helping to understand the nature of its electronic excitations. researchgate.net

Table 2: Representative Comparison of Predicted vs. Experimental Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |

|---|---|---|---|

| ν(C=O) | Ketone | 1685 | 1670 |

| ν(C=C) | Alkene | 1620 | 1610 |

| ν(C-H) | Aromatic | 3050 | 3060 |

Note: This table presents hypothetical data to illustrate the typical correlation between DFT-predicted and experimentally observed spectroscopic values.

Molecular Docking Simulations (for analogs and derivatives)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov While specific docking studies on this compound are not widely documented, research on its analogs, such as flavones and other chalcone (B49325) derivatives, reveals their potential to interact with various biological targets. nih.gov

These simulations are instrumental in drug discovery for screening virtual libraries of compounds against a specific protein target to identify potential inhibitors. nih.gov The process involves placing the ligand in the binding site of the protein and calculating a "docking score," which estimates the binding affinity. nih.gov For analogs of this compound, docking studies have been used to explore interactions with enzymes like tankyrase, where hydrogen bonds and π-π stacking interactions with amino acid residues in the active site are crucial for binding. nih.gov Such studies provide a structural basis for the molecule's potential biological activity and guide the design of more potent derivatives.

Table 3: Illustrative Molecular Docking Scores of this compound Analogs Against a Hypothetical Protein Target

| Compound | Modification | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|---|

| Analog A | Parent Structure | -7.5 | TYR23, LEU45, PHE88 |

| Analog B | Hydroxyl group on phenyl ring | -8.2 | TYR23, LEU45, SER46, PHE88 |

Note: This table is a representative example of data generated from a molecular docking study. Higher negative scores typically indicate stronger predicted binding affinity.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions. researchgate.net By mapping the potential energy surface, these methods can identify transition states, intermediates, and the energy barriers associated with different reaction pathways. researchgate.net For a molecule like this compound, which contains multiple reactive sites (e.g., the carbonyl carbon, the α,β-unsaturated system), computational studies can predict the feasibility and selectivity of reactions such as nucleophilic additions, reductions, or cycloadditions.

For instance, DFT calculations can be used to model the Michael addition of a nucleophile to the β-carbon of the enone system. These models would calculate the energies of the reactants, the transition state, and the product, thereby determining the activation energy of the reaction. This information helps in understanding why a particular reaction pathway is favored over others and can predict how changing substituents or reaction conditions might influence the outcome. researchgate.net These computational discoveries provide deep mechanistic insights that are often difficult to obtain solely through experimental means. researchgate.net

Applications of 3 Phenylmethylene Octan 2 One in Advanced Organic Synthesis and Materials Science

Role as Synthetic Intermediates

As an α,β-unsaturated ketone, 3-(Phenylmethylene)octan-2-one is a versatile synthetic intermediate. Its reactivity is defined by the presence of a carbonyl group conjugated with a carbon-carbon double bond and a phenyl group. This arrangement provides several sites for chemical modification, making it a useful precursor in various organic transformations.

The primary applications in synthesis stem from its ability to undergo reactions such as:

Conjugate Addition (Michael Reaction): The β-carbon of the enone system is electrophilic and susceptible to attack by nucleophiles. This allows for the introduction of a wide range of functional groups.

Diels-Alder Reactions: The electron-withdrawing nature of the carbonyl group enhances the reactivity of the alkene as a dienophile in [4+2] cycloaddition reactions. wikipedia.org

Reduction Reactions: The carbonyl group and the alkene can be selectively reduced to yield alcohols or saturated ketones, respectively, providing pathways to different molecular scaffolds.

Epoxidation and Dihydroxylation: The carbon-carbon double bond can be functionalized to introduce epoxide or diol moieties, further increasing the molecular complexity.

These reactions establish this compound as a key building block for constructing more elaborate organic molecules.

Conjugated Systems in Optoelectronics

The structure of this compound features a conjugated π-system that extends from the phenyl ring, through the methylene (B1212753) bridge, to the carbonyl group. Such conjugated systems are a cornerstone of materials used in optoelectronics because they can absorb and emit light. The delocalization of π-electrons across the molecule lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

While specific studies on the optoelectronic applications of this compound are not widely documented, its structural motifs are analogous to those found in:

Organic Dyes: The extended conjugation is characteristic of chromophores that absorb light in the UV-visible spectrum.

Nonlinear Optical (NLO) Materials: The asymmetry of the molecule (an electron-donating phenyl group and an electron-withdrawing carbonyl group) can lead to significant NLO properties.

The potential for this molecule in optoelectronics lies in the tunability of its conjugated system. Modifications to the phenyl ring or the alkyl chain could alter its absorption and emission characteristics, making it a candidate for further investigation in this field.

Precursors for Complex Organic Materials

The reactivity of this compound allows it to serve as a monomer or precursor for the synthesis of complex organic materials and polymers. The presence of the polymerizable alkene and the versatile carbonyl group enables its incorporation into larger macromolecular structures through various polymerization techniques.

Potential applications as a precursor include:

Functional Polymers: By participating in addition or condensation polymerization, it can introduce the phenyl and ketone functionalities into a polymer backbone, imparting specific properties such as thermal stability, altered solubility, or sites for post-polymerization modification.

Cross-linked Materials: The reactive sites can be used to form cross-links between polymer chains, leading to the formation of robust networks for applications in coatings, resins, or hydrogels.

The ability to act as a molecular building block makes it a valuable starting point for designing new materials with tailored properties for advanced applications.

Ligand Chemistry and Coordination Compound Formation

The carbonyl group in this compound possesses lone pairs of electrons on the oxygen atom, allowing it to function as a Lewis base and coordinate to metal centers. libretexts.org This capability makes it a relevant ligand in coordination chemistry.

Ketones are common ligands in coordination chemistry. acs.org A ligand that binds to a metal ion through more than one donor atom is known as a chelating ligand, a process that forms a stable ring structure called a chelate. libretexts.orgstudy.com While this compound itself is typically a monodentate ligand (binding only through the carbonyl oxygen), the principles of chelation are crucial for understanding the behavior of more complex ketone-containing molecules. libretexts.org

In general, ketone-containing ligands coordinate to a metal center, which acts as a Lewis acid, by donating an electron pair from the carbonyl oxygen. libretexts.org The stability of the resulting metal-ligand bond is influenced by the nature of the metal and the steric and electronic properties of the ligand. The formation of a five- or six-membered ring through chelation significantly enhances the stability of the complex, a phenomenon known as the chelate effect. study.com

As a ligand, this compound can form coordination complexes with a variety of transition metals, including cobalt (Co), nickel (Ni), copper (Cu), zinc (Zn), and platinum (Pt). wikipedia.orgresearchgate.net The bonding typically occurs in one of two modes:

η¹-O-bonded (Sigma-bonded): The ligand coordinates to the metal center through the oxygen atom's lone pair. This is the most common bonding mode, particularly for Lewis-acidic metals in higher oxidation states. wikipedia.org

η²-C,O-bonded (Pi-bonded): The ligand coordinates through both the carbon and oxygen atoms of the carbonyl group, interacting with the metal center via its π-system. This mode is more frequently observed with electron-rich metals in low valence states. wikipedia.org

The table below summarizes the potential coordination behavior of this compound with various metals.

| Metal Ion | Potential Coordination Geometry | Typical Bonding Mode | Metal Center Characteristics |

| Co(II) | Tetrahedral or Octahedral | η¹-O-bonded | Lewis Acidic |

| Ni(II) | Square Planar or Octahedral | η¹-O-bonded | Lewis Acidic |

| Cu(II) | Square Planar or Distorted Octahedral | η¹-O-bonded | Lewis Acidic |

| Zn(II) | Tetrahedral | η¹-O-bonded | Lewis Acidic |

| Pt(II) | Square Planar | η¹-O-bonded / η²-C,O-bonded | Can be Lewis acidic or electron-rich |

The formation of these metal complexes can modulate the chemical and physical properties of the organic ligand, opening avenues for applications in catalysis, materials science, and medicinal chemistry.

Structure Activity Relationship Sar Studies of 3 Phenylmethylene Octan 2 One Derivatives

Methodologies for Investigating Structural Modifications and Their Impact on Chemical Properties and Reactivity

The investigation into how structural changes affect the chemical properties and reactivity of 3-(phenylmethylene)octan-2-one derivatives involves a combination of synthetic chemistry and analytical techniques. The core of these studies lies in the systematic modification of the molecule's structure and the subsequent evaluation of the resulting changes in its behavior.

Synthesis of Derivatives: The synthesis of a series of derivatives is the foundational step in SAR studies. For a parent compound like this compound, structural modifications can be introduced at several key positions:

Aromatic Ring Substitution: Different substituents (e.g., electron-donating or electron-withdrawing groups) can be introduced onto the phenyl ring. This is often achieved by using substituted benzaldehydes in the synthesis process.

Alkyl Chain Modification: The octan-2-one moiety can be altered. For instance, the length of the alkyl chain can be varied, or cyclic ketones like cyclopentanone (B42830) or cyclohexanone (B45756) can be used in place of 2-octanone (B155638). scientific.net

α,β-Unsaturated System Modification: The double bond of the enone system can be targeted for reactions such as cyclization, which can lead to the formation of new heterocyclic rings like pyrazolines. mdpi.comresearchgate.net

The synthesis of these derivatives often employs classic organic reactions such as the Claisen-Schmidt condensation, which involves the reaction of an aldehyde (substituted benzaldehyde) with a ketone (a derivative of octan-2-one) in the presence of a base. scientific.net The successful synthesis and purification of these new compounds are confirmed using standard analytical techniques like Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). scientific.net

Evaluation of Chemical Reactivity: A key chemical feature of α,β-unsaturated ketones is their ability to act as Michael acceptors. acs.orgnih.gov The reactivity of this system is highly dependent on the electronic and steric properties of the molecule. Methodologies to assess this reactivity include:

Kinetic Studies: The rates of reaction with nucleophiles, such as thiols (e.g., glutathione), can be measured to quantify the electrophilicity of the enone system. researchgate.net Structure-activity relationships for the reactivity of carbonyl-containing compounds with glutathione (B108866) have been developed. researchgate.net

Computational Chemistry: Quantum-chemical calculations can be employed to determine electronic properties like the energy of the lowest unoccupied molecular orbital (LUMO), which can correlate with the compound's reactivity as an electrophile. rsc.org

Impact on Physicochemical Properties: Structural modifications also influence important physicochemical properties like lipophilicity, which is a key determinant of a molecule's pharmacokinetic behavior. mdpi.com Lipophilicity is experimentally determined by measuring the partition coefficient between n-octanol and water (logP). mdpi.com These values can then be correlated with the structural changes made to the derivatives.

A summary of how structural modifications can impact the properties of α,β-unsaturated ketones is presented in the table below.

| Structural Modification | Potential Impact on Properties and Reactivity | Relevant Methodologies |

| Substitution on the Phenyl Ring | Alters the electronic properties of the enone system, affecting its reactivity as a Michael acceptor. Can also influence biological activity. | Synthesis of a series of substituted derivatives, kinetic studies, and biological assays. |

| Modification of the Ketone Alkyl Chain | Changes the steric hindrance around the carbonyl group and the overall lipophilicity of the molecule. researchgate.net | Synthesis of analogs with different alkyl chains or cyclic ketones, and measurement of physicochemical properties like logP. mdpi.comresearchgate.net |

| Modification of the Enone Double Bond | Can lead to the formation of new heterocyclic structures with different chemical and biological properties. mdpi.comresearchgate.net | Cyclization reactions (e.g., with diazomethane (B1218177) to form pyrazolines) and subsequent biological evaluation. mdpi.com |

Correlating Structural Features with Theoretical Binding Affinities (e.g., via Molecular Docking)

Molecular docking is a powerful computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein target, to form a stable complex. unja.ac.id This method is instrumental in SAR studies for correlating the structural features of this compound derivatives with their potential biological activity by estimating their theoretical binding affinities.

The Molecular Docking Process: The process involves several key steps:

Preparation of the Ligand and Receptor: The three-dimensional structures of the small molecules (ligands, i.e., the this compound derivatives) are generated and optimized. A suitable protein target (receptor) is selected from a protein database like the Protein Data Bank (PDB). unja.ac.idthepharmajournal.com

Docking Simulation: A docking program (e.g., Schrödinger Maestro, Molegro Virtual Docker) is used to systematically explore the possible binding modes of the ligand within the active site of the receptor. thepharmajournal.com

Scoring and Analysis: The software calculates a docking score, which is an estimation of the binding affinity (often related to the free energy of binding). unja.ac.id The binding poses are then analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein's active site.

Correlating Structure with Binding Affinity: By docking a series of derivatives, researchers can build a model that correlates specific structural features with binding affinity. For example, the introduction of a hydroxyl or methoxy (B1213986) group on the phenyl ring of a chalcone (B49325) analog can be studied to determine its effect on the binding energy to a target protein like Bcl-2. unja.ac.id Similarly, the elongation of an alkyl chain at the ketone portion can be correlated with improved activity, as suggested by molecular docking simulations. researchgate.net

The results from molecular docking studies can provide valuable insights into the SAR of a compound series and guide the design of new, more potent derivatives. For instance, if a particular substituent is found to form a crucial hydrogen bond with the protein target, this information can be used to design new analogs that enhance this interaction.

The table below illustrates the kind of data that can be generated from a molecular docking study of hypothetical this compound derivatives against a protein target.

| Derivative | Modification | Docking Score (kcal/mol) | Key Interactions |

| Parent Compound | None | -7.5 | Hydrophobic interaction with Phe268, van der Waals forces |

| Derivative 1 | 4-Hydroxy substitution on phenyl ring | -8.2 | Hydrogen bond with Ser230, hydrophobic interaction with Phe268 |

| Derivative 2 | 4-Nitro substitution on phenyl ring | -7.1 | Unfavorable electrostatic interaction with Asp228 |

| Derivative 3 | Cyclopentanone instead of octan-2-one | -7.8 | Improved fit in the hydrophobic pocket |

These theoretical studies, when combined with experimental data, provide a comprehensive understanding of the SAR of this compound derivatives, facilitating the rational design of new compounds with desired chemical and biological properties.

Future Research Directions and Emerging Trends

Exploration of Undiscovered Reactivity Pathways

While the basic reactivity of α,β-unsaturated ketones is well-understood, researchers are actively seeking to uncover new chemical transformations and applications for 3-(Phenylmethylene)octan-2-one. The conjugated system of the double bond and the carbonyl group makes this molecule a versatile building block in organic synthesis. wikipedia.org

Emerging areas of exploration include:

Multicomponent Reactions: These reactions, where multiple starting materials combine in a single step to form a complex product, are a highly efficient way to build molecular complexity. researchgate.net The electrophilic nature of both the carbonyl carbon and the β-carbon in this compound makes it an ideal candidate for such reactions. wikipedia.orglibretexts.org

Domino Reactions: Researchers are designing sequential reactions, often catalyzed by a single catalyst, where the product of one reaction becomes the substrate for the next. Copper-catalyzed domino reactions, for instance, have been used to create complex chiral molecules from α,β-unsaturated ketones. mdpi.com

Photochemical Reactions: The response of α,β-unsaturated ketones to light opens up possibilities for unique cycloaddition reactions. youtube.com These photochemical methods can create complex cyclic structures that are difficult to access through traditional thermal reactions. youtube.com

Conjugate Addition Reactions: While conjugate addition is a known reaction, new nucleophiles and catalysts are continually being developed. libretexts.orglibretexts.org The use of organocuprate reagents, for example, allows for the controlled addition of alkyl groups to the β-carbon, a valuable tool for creating new carbon-carbon bonds. libretexts.orgpressbooks.pub

The discovery of new reactivity pathways will expand the synthetic utility of this compound, enabling the creation of novel and potentially valuable molecules.

Advanced Materials Applications and Conjugated Systems

The unique electronic structure of this compound, characterized by its conjugated π-system, makes it a promising candidate for the development of advanced materials with interesting optical and electronic properties. mdpi.com

Future research in this area is focused on:

Polymer Synthesis: α,β-Unsaturated ketones can serve as monomers for polymerization. wikipedia.orgresearchgate.net The resulting polymers, with their extended conjugated backbones, can have applications in electronics as organic conductors or semiconductors. Research into creating optically active helical polymers from chiral α,β-unsaturated ketone monomers is also an active area. researchgate.net

Nonlinear Optical Materials: The delocalized π-electrons in these molecules can give rise to significant nonlinear optical properties. mdpi.com This makes them potential components in materials used for optical data storage, optical switching, and other photonic applications.

Photosensitizers: By modifying the structure to include donor and acceptor groups, it is possible to create dyes with strong two-photon absorption properties. nih.govresearchgate.net These materials can act as photoinitiators for polymerization, with applications in 3D printing and microfabrication. nih.gov

Fluorescent Probes and Sensors: The fluorescence of some α,β-unsaturated ketone derivatives is sensitive to their environment. nih.gov This property can be exploited to develop sensors that detect changes in polarity or the presence of specific analytes. nih.gov

The ability to tune the electronic and optical properties of these molecules through chemical modification makes them highly versatile building blocks for a new generation of advanced materials.

Deeper Mechanistic Understanding via Advanced Spectroscopic and Computational Techniques

A more profound understanding of the reaction mechanisms involving this compound is crucial for optimizing existing synthetic methods and designing new ones. The combination of advanced experimental techniques and theoretical calculations is providing unprecedented insight into these processes.

Key approaches include:

Spectroscopic Analysis: Techniques like Nuclear Magnetic Resonance (NMR) and UV-Vis spectroscopy are used to characterize the structure and electronic properties of these molecules. researchgate.netbiointerfaceresearch.comlibretexts.org In-situ spectroscopic methods can be used to monitor reactions in real-time, providing valuable data on reaction intermediates and transition states.

Computational Chemistry: Density Functional Theory (DFT) calculations are a powerful tool for studying the electronic structure, geometry, and reactivity of molecules. biointerfaceresearch.comnih.gov These calculations can be used to predict reaction pathways, calculate activation energies, and understand the role of catalysts. researchgate.net For example, DFT can be used to analyze the HOMO-LUMO energy gap, which provides insight into the electronic transitions and optical properties of the molecule. researchgate.netresearchgate.net

Molecular Dynamics Simulations: These simulations can model the behavior of molecules over time, providing insights into their conformational dynamics and interactions with other molecules, such as solvents or biological macromolecules. nih.gov

By integrating these advanced techniques, researchers can build a comprehensive picture of the factors that control the reactivity and properties of this compound, paving the way for more rational and efficient chemical design.

Data Tables

Table 1: Spectroscopic Data for Substituted Chalcone (B49325) Derivatives

| Compound | λmax (nm) (n-π*) | λmax (nm) (π-π*) | Carbonyl Carbon (¹³C NMR, ppm) |

|---|---|---|---|

| Chalcone Derivative 1 | 347 | 280 | ~187.5 |

| Chalcone Derivative 2 | 348 | 286 | Not specified |

| Chalcone Derivative 3 | 358 | 275 | Not specified |

| Chalcone Derivative 4 | 360 | 260 | Not specified |

| Chalcone Derivative 5 | 363 | 290 | Not specified |

| Chalcone Derivative 6 | 350 | 273 | Not specified |

Data sourced from computational and spectral analysis of substituted chalcone derivatives. biointerfaceresearch.com

Table 2: Catalytic Performance in α,β-Unsaturated Carbonyl Synthesis

| Catalyst | Reaction Temperature (°C) | Conversion (%) | Selectivity to Product 1 (%) |

|---|---|---|---|

| CsY/CS | 50 | 23.6 | 100 |

| CsY/CS | 30 | 12.6 | 100 |

Data from a study on the green synthesis of α,β-unsaturated carbonyl compounds using zeolite catalysts. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.